molecular formula C17H19N3O B13944112 Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-6,7-dimethyl-8-ethyl-5-phenyl- CAS No. 57435-88-8

Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-6,7-dimethyl-8-ethyl-5-phenyl-

Cat. No.: B13944112
CAS No.: 57435-88-8
M. Wt: 281.35 g/mol
InChI Key: QUIPVRAMGQYMNN-UHFFFAOYSA-N
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Description

Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-6,7-dimethyl-8-ethyl-5-phenyl-: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-6,7-dimethyl-8-ethyl-5-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrrole Ring: This step often involves the cyclization of a suitable precursor, such as an amino acid or an aldehyde, under acidic or basic conditions.

    Formation of the Diazepine Ring: The diazepine ring can be synthesized through the reaction of a diamine with a diketone or a similar compound, followed by cyclization.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-6,7-dimethyl-8-ethyl-5-phenyl-: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-6,7-dimethyl-8-ethyl-5-phenyl-:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving heterocyclic compounds.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo(2,3-d)pyrimidine: Another heterocyclic compound with a fused ring system.

    Benzodiazepine: A well-known class of compounds with similar diazepine rings.

    Indole: A heterocyclic compound with a fused pyrrole ring.

Uniqueness

Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-6,7-dimethyl-8-ethyl-5-phenyl-: is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its combination of pyrrole and diazepine rings, along with the presence of methyl, ethyl, and phenyl groups, sets it apart from other similar compounds.

Properties

CAS No.

57435-88-8

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

8-ethyl-6,7-dimethyl-5-phenyl-1,3-dihydropyrrolo[3,4-e][1,4]diazepin-2-one

InChI

InChI=1S/C17H19N3O/c1-4-13-17-15(11(2)20(13)3)16(18-10-14(21)19-17)12-8-6-5-7-9-12/h5-9H,4,10H2,1-3H3,(H,19,21)

InChI Key

QUIPVRAMGQYMNN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=C(N1C)C)C(=NCC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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